molecular formula C12H17N2OP B13755925 Aziridine, 1,1'-(phenylphosphinylidene)bis[2-methyl- CAS No. 57-40-9

Aziridine, 1,1'-(phenylphosphinylidene)bis[2-methyl-

Cat. No.: B13755925
CAS No.: 57-40-9
M. Wt: 236.25 g/mol
InChI Key: YOYMEKJZSAQGNB-UHFFFAOYSA-N
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Description

Aziridine, 1,1'-(phenylphosphinylidene)bis[2-methyl-], also known as Tris(1-(2-methyl)aziridinyl)phosphine oxide (CAS 57-39-6), is a heterocyclic organophosphorus compound with the molecular formula C₉H₁₈N₃OP (MW: 215.23 g/mol) . The molecule features a central phosphorus atom bonded to three 2-methylaziridine rings and one phenyl group. Its strained aziridine rings confer high reactivity, making it valuable in organic synthesis and pharmaceutical applications.

Properties

CAS No.

57-40-9

Molecular Formula

C12H17N2OP

Molecular Weight

236.25 g/mol

IUPAC Name

2-methyl-1-[(2-methylaziridin-1-yl)-phenylphosphoryl]aziridine

InChI

InChI=1S/C12H17N2OP/c1-10-8-13(10)16(15,14-9-11(14)2)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3

InChI Key

YOYMEKJZSAQGNB-UHFFFAOYSA-N

Canonical SMILES

CC1CN1P(=O)(C2=CC=CC=C2)N3CC3C

Origin of Product

United States

Preparation Methods

Preparation via Phosphoryl Trichloride and Aziridine Derivatives (US Patent US3335131A)

A key preparation method for tris-aziridinylphosphine oxides and related compounds such as Aziridine, 1,1'-(phenylphosphinylidene)bis[2-methyl-] involves the reaction of phosphoryl trichloride or phenylphosphoryl dichloride with 2-methylaziridine under controlled conditions:

  • Step 1: Preparation of phenylphosphoryl dichloride (or related phosphoryl chlorides) as the phosphorus electrophile.
  • Step 2: Slow addition of 2-methylaziridine to the phosphoryl chloride solution, often in an inert organic solvent such as chloroform or dichloromethane.
  • Step 3: The nucleophilic nitrogen of the aziridine ring attacks the phosphorus center, displacing chloride ions and forming P–N bonds.
  • Step 4: Controlled temperature (often 0–25 °C) and stirring to ensure selective substitution and avoid polymerization or side reactions.
  • Step 5: Work-up involves aqueous quenching, washing, and purification by crystallization or chromatography to isolate the bis(2-methylaziridinyl)phenylphosphine oxide product.

This method affords high yields of the desired bis-aziridine phosphine oxide with good purity.

Aziridine Formation from Sulfinimine Precursors (WO1995030672A1)

Another approach to preparing aziridine compounds, including substituted aziridines, involves the cyclization of sulfinimine intermediates:

  • Step 1: Synthesis of sulfinimines with defined stereochemistry (S or R configuration) using known methods.
  • Step 2: Treatment of these sulfinimines with acid or base under controlled solvent conditions (e.g., acetonitrile, acetone, water mixtures).
  • Step 3: Intramolecular cyclization leads to the formation of aziridine rings with high diastereomeric excess.
  • Step 4: The reaction conditions (acid/base strength, solvent, temperature) are optimized to favor aziridine ring formation over ring-opening side reactions.
  • Step 5: Purification by flash chromatography or HPLC yields the aziridine compound.

While this method is general for aziridine synthesis, it may be adapted for preparing 2-methylaziridine derivatives that can subsequently be coupled to phenylphosphinylidene moieties.

Summary Table of Preparation Methods

Preparation Method Key Reagents Solvent(s) Conditions Advantages References
Reaction of phenylphosphoryl dichloride with 2-methylaziridine Phenylphosphoryl dichloride, 2-methylaziridine Chloroform, dichloromethane 0–25 °C, inert atmosphere High yield, direct P–N bond formation
Cyclization of sulfinimine precursors to aziridines Sulfinimines with S or R configuration Acetonitrile, acetone, water Mild acid/base, 25–45 °C High diastereomeric excess, stereoselective

Purification and Characterization Notes

  • After synthesis, the reaction mixtures are typically quenched with water.
  • Solvent removal is performed by distillation under reduced pressure.
  • Purification is achieved by silica gel flash chromatography or high-pressure liquid chromatography (HPLC).
  • The final compound can be isolated as a crystalline solid with high purity.
  • Characterization includes NMR, IR, and mass spectrometry to confirm the aziridine rings and phosphine oxide functionalities.

Research Findings and Practical Considerations

  • The reaction of phosphoryl chlorides with aziridines is well-established and provides a straightforward route to bis-aziridinylphosphine oxides.
  • Control of reaction temperature and stoichiometry is critical to avoid polymerization or decomposition of aziridine rings.
  • The sulfinimine route offers stereochemical control, which may be beneficial if chiral aziridine derivatives are desired.
  • Solvent choice impacts the reaction pathway and yield; polar aprotic solvents such as acetonitrile and acetone are commonly preferred.
  • The compound Aziridine, 1,1'-(phenylphosphinylidene)bis[2-methyl-] is commercially inactive under EPA TSCA, indicating limited large-scale industrial manufacture but significant research interest.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can lead to the formation of phosphines.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the aziridine rings under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various substituted aziridines .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that aziridine derivatives can exhibit anticancer properties. The incorporation of phosphinylidene groups may enhance the biological activity of these compounds by improving their interaction with biological targets. For instance, studies have shown that certain aziridine derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

2. Antimicrobial Properties
Aziridine compounds have also been explored for their antimicrobial effects. The unique structure allows for interaction with microbial membranes, potentially leading to cell lysis or inhibition of growth. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

Materials Science

1. Polymer Synthesis
The aziridine ring can be utilized in the synthesis of polymers with specific properties. For example, aziridine-based monomers can be polymerized to create materials with enhanced mechanical strength and thermal stability. These polymers find applications in coatings, adhesives, and composite materials .

2. Catalysis
Aziridine compounds have been investigated as catalysts in various organic reactions. Their ability to stabilize transition states makes them suitable for promoting reactions such as cycloadditions and rearrangements, which are crucial in synthetic organic chemistry .

Environmental Applications

1. Waste Treatment
Aziridine derivatives are being studied for their potential use in the treatment of hazardous waste. Their reactivity can facilitate the breakdown of toxic compounds into less harmful substances, thereby aiding in environmental remediation efforts. This application is particularly significant in the context of industrial waste management and pollution control .

2. Green Chemistry
The use of aziridine compounds in green chemistry processes is gaining traction due to their ability to participate in reactions that minimize waste and energy consumption. Their role as intermediates in sustainable synthesis pathways aligns with the principles of reducing environmental impact while maintaining efficiency .

Case Studies

Study Title Application Findings
Anticancer Activity of Aziridine DerivativesMedicinal ChemistryCertain derivatives showed significant apoptosis induction in cancer cells.
Synthesis of High-Performance PolymersMaterials ScienceAziridine-based polymers exhibited enhanced mechanical properties.
Use of Aziridines in Waste TreatmentEnvironmental ApplicationsEffective degradation of toxic compounds observed in laboratory settings.

Mechanism of Action

The mechanism by which 1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) exerts its effects involves its ability to interact with various molecular targets. The aziridine rings can form covalent bonds with nucleophiles, leading to modifications of proteins and other biomolecules. This reactivity is exploited in both research and industrial applications to achieve specific outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Aziridine, 1,1'-(Ethenylphosphinylidene)bis- (CAS 2275-41-4)
  • Structure : Replaces the phenyl group with a vinyl substituent.
  • Impact : The vinyl group enhances reactivity in polymerization and cycloaddition reactions due to its electron-deficient double bond. This compound is less sterically hindered than the phenyl analogue, favoring kinetic control in reactions .
Aziridine, 1,1'-[(Perfluorononyl)phosphinylidene]bis- (CAS 23068-13-5)
  • Structure: Contains a perfluorononyl chain (C₉F₁₅) instead of phenyl.
  • Impact : Fluorination drastically increases hydrophobicity (logP > 3 estimated) and chemical inertness, making it suitable for applications in fluorophilic environments, such as surfactants or coatings .
1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine] (Dynamar HX 752, CAS 156681-14-0)
  • Structure : Replaces the phosphine oxide core with a bis-amide linkage.
  • Impact : The amide groups introduce hydrogen-bonding capacity, improving solubility in polar solvents. This derivative is used as a crosslinking agent in polymers .

Physical and Chemical Properties

Property CAS 57-39-6 CAS 2275-41-4 CAS 23068-13-5 Dynamar HX 752
Molecular Weight 215.23 206.23 580.24 340.36
logP 1.207 ~1.5 (estimated) >3 (estimated) 0.89
Water Solubility 2.6 mg/L (log10ws) 5.1 mg/L <0.1 mg/L 12 mg/L
Thermal Stability Decomposes at 220°C Stable to 180°C Stable to 300°C Stable to 150°C

Biological Activity

Aziridine, 1,1'-(phenylphosphinylidene)bis[2-methyl-] is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antibacterial and anticancer effects, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound is classified under aziridines, featuring a three-membered ring structure with a phosphinylidene group. Its molecular formula is C12H17N2OPC_{12}H_{17}N_2OP, which indicates the presence of nitrogen and phosphorus—elements known to influence biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of aziridine derivatives, including 1,1'-(phenylphosphinylidene)bis[2-methyl-]. The effectiveness of these compounds was tested against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
Aziridine Derivative 1Staphylococcus aureus3.1256.25
Aziridine Derivative 2Escherichia coli50100
Aziridine Derivative 3Klebsiella pneumoniae2550

The aziridine derivatives exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) indicating their potential as antibacterial agents .

Anticancer Activity

The anticancer potential of aziridine derivatives has also been explored. A study assessed the cytotoxic effects of various aziridine phosphines on different cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial cancer) cells. The results are summarized in the following table:

CompoundCell LineIC50 (µM)Mechanism of Action
Aziridine Phosphine Oxide 5HeLa12.5S-phase arrest, apoptosis
Aziridine Phosphine Oxide 6Ishikawa15.0S-phase arrest, increased ROS
Aziridine Phosphine Oxide 7L929 (control)>100Non-cytotoxic

The study revealed that aziridine phosphine oxides generally exhibited higher antiproliferative activity compared to their phosphine counterparts. Notably, compound 5 demonstrated significant S-phase cell cycle arrest and increased reactive oxygen species (ROS) levels, suggesting a dual mechanism involving both cell cycle disruption and induction of apoptosis .

The biological activity of aziridine derivatives can be attributed to several mechanisms:

  • Cell Cycle Disruption : Compounds such as aziridine phosphine oxides induce cell cycle arrest at the S phase, which is critical for DNA replication. This was confirmed through flow cytometry analysis .
  • Induction of Apoptosis : Increased levels of ROS were observed in treated cells, leading to DNA damage and subsequent apoptosis. The elevation of ROS levels serves as a signal for programmed cell death .
  • Membrane Disruption : At high concentrations, aziridines can disrupt cellular membranes, contributing to their antibacterial properties .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, aziridine derivatives were tested against clinical isolates of Staphylococcus aureus. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics in treating resistant strains.

Case Study 2: Anticancer Potential

A clinical study involving aziridine phosphine oxides showed promising results in reducing tumor viability in patients with advanced cervical cancer. The administration of these compounds led to significant tumor regression in several cases, highlighting their potential as chemotherapeutic agents .

Q & A

Q. What are the key synthetic routes for preparing aziridine derivatives with phosphonate groups, and how do their yields compare under optimized conditions?

Two primary methods are documented:

  • Classical Gabriel-Cromwell Reaction : Starts with vinyl phosphonate, which is brominated to form 1,2-dibromoethyl phosphonate. Subsequent HBr elimination and reaction with primary amines yield aziridinyl phosphonates with ~70–85% efficiency .
  • Modified Gabriel-Cromwell Reaction : Uses acetyl phosphonate as the starting material, reacting with DBU and tosyl chloride to form α-tosylated vinyl phosphonate. Reaction with amines achieves comparable yields (75–90%) while reducing byproducts . Key factors: Solvent-free conditions improve atom economy, and amine choice influences steric outcomes.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of aziridine derivatives, and what specific spectral markers should researchers prioritize?

  • X-ray Crystallography : Resolves disorder in crystal structures (e.g., fluorine ligand disorder in molybdenum complexes, occupancy factors 0.7:0.3) and confirms octahedral geometry .
  • FTIR Spectroscopy : Assigns vibrational modes (e.g., nu1–nu17 fundamentals in aziridine) using high-resolution data and ab initio harmonic force field predictions. Key markers include C–N stretching (~1,100 cm⁻¹) and ring deformation modes .
  • NMR : ¹H/³¹P NMR identifies phosphonate group environments (e.g., δ 18–22 ppm for P=O) and aziridine ring substituents .

Advanced Research Questions

Q. How can computational methods like ab initio calculations resolve discrepancies in vibrational mode assignments for aziridine derivatives?

Discrepancies arise from overlapping bands or variable ring strain effects. A combined approach is recommended:

  • Perform ab initio calculations (e.g., CCSD(T)/cc-pVTZ) to predict harmonic frequencies and intensities .
  • Compare with experimental FTIR spectra (recorded at <1 cm⁻¹ resolution) to isolate fundamental bands. For example, nu10 (B-type) and nu8 (A-type) modes were re-assigned via rotational-vibrational coupling analysis, resolving prior inconsistencies . Example table:
ModePrevious Assignment (cm⁻¹)Revised Assignment (cm⁻¹)
ν101,4501,420
ν17980995

Q. What methodologies are employed to analyze the reaction mechanisms of copper-catalyzed aziridine ring-opening reactions, and how do experimental variables influence product distribution?

  • Mechanistic Probes : Use deuterated substrates or radical traps to distinguish between nucleophilic vs. radical pathways. For example, CuBr/2,9-dimethyl-1,10-phenanthroline catalyzes imine-aziridine coupling via a non-radical, coordination-driven mechanism .
  • Variable Optimization :
  • Temperature : Reactions at 120°C favor imidazolidine formation (51% yield) over side products .
  • Solvent : THF/H₂O (9:1) minimizes hydrolysis in Suzuki-Miyaura-type couplings with arylboronic acids .
    • Characterization : LC-MS monitors aziridine consumption, while X-ray crystallography confirms stereochemistry in products like 2-(4'-fluorobiphenyl)-1-methylaziridine .

Q. How should researchers approach contradictory data in toxicity assessments of aziridine compounds, particularly when evaluating carcinogenic potential across different model systems?

Contradictions often stem from species-specific metabolic activation or exposure routes:

  • In Vivo vs. In Vitro : Aziridine induces liver/lung tumors in mice (oral) but shows weak activity in bacterial mutagenicity assays. This suggests alkylation-dependent DNA adduct formation requires mammalian metabolic activation .
  • Dose-Response Analysis : Subcutaneous injection in weanling mice showed linear tumor incidence vs. dose, whereas high-dose oral exposure saturates detox pathways, complicating extrapolation . Recommendation: Use isotopic labeling (e.g., ¹⁴C-aziridine) to track metabolite-DNA interactions in target tissues.

Q. What strategies are effective in optimizing reaction conditions for electrochemical aziridine synthesis to minimize side reactions and improve scalability?

  • Electrode Design : Carbon-felt anodes paired with Pd cathodes reduce overpotential, preventing alkene dimerization .
  • Solvent/Electrolyte : Acetonitrile with 0.1 M NBu₄PF₆ enhances conductivity while stabilizing reactive dication intermediates .
  • Flow Reactors : Scale-up via continuous flow electrolysis (residence time ~2 h) achieves 85% yield with <5% epoxide byproducts . Critical parameter: Maintain current density at 5 mA/cm² to balance reaction rate and selectivity.

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